![molecular formula C21H22N4O3 B6497950 (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324525-83-9](/img/structure/B6497950.png)
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.16919058 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide , also known by its IUPAC name, exhibits significant biological activity that warrants detailed investigation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21N5O3
- Molecular Weight : 393.42 g/mol
- CAS Number : 6174589
The compound's structure features a chromene backbone with a diethylamino group and a phenylformamido substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, such as METTL3, which is involved in RNA methylation processes. This inhibition could have implications for cancer therapy by altering gene expression profiles.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Antitumor Activity
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent antitumor activity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in antimicrobial therapies.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enzyme Inhibition Studies
Research indicated that the compound effectively inhibits METTL3 activity with an IC50 value of approximately 25 µM. This inhibition was shown to alter methylation patterns of RNA, potentially affecting gene expression related to tumor progression.
Properties
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.